Neuromedin U-8 (porcine)

Descripción general

Descripción

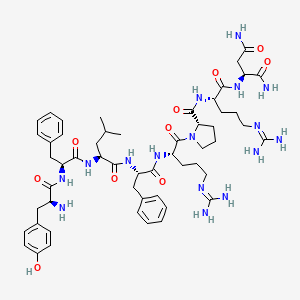

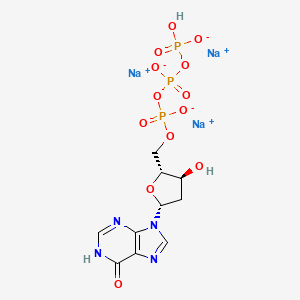

Neuromedin U-8 (porcine), also known as Neuromedin U-8 (porcine), is a useful research compound. Its molecular formula is C54H78N16O10 and its molecular weight is 1111.3 g/mol. The purity is usually 95%.

The exact mass of the compound (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Neuromedin U-8 (porcine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neuromedin U-8 (porcine) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Computational Peptidology and Density Functional Theory

Computational peptidology and conceptual density functional theory have been utilized to study the chemical reactivity of peptides, including the specified compound. This approach aids in determining molecular properties and structures, focusing on antifungal tripeptides. The methodology involves calculating reactivity descriptors and identifying molecular active sites based on nucleophilic, electrophilic, and radical Fukui functions. Accurate prediction of pKa values and bioactivity scores for new antifungal peptides also contributes significantly to drug design processes (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Stereocontrolled Synthesis

Stereocontrolled synthesis is another critical application. It involves the stereoselective formation of compounds, as exemplified in the synthesis of detoxinine from an amino acid derivative through allylic oxidation and chelation-controlled aldol condensation followed by pyrrolidine ring formation. This approach demonstrates the significance of controlled synthesis in creating specific stereochemical configurations in compounds (Ohfune & Nishio, 1984).

Asymmetric Synthesis

Asymmetric synthesis is pivotal in producing compounds with desired chirality. The synthesis of norcoronamic acid and coronamic acids involves diastereoselective cyclization, showcasing the importance of maintaining stereochemical integrity in chemical synthesis and its implications in drug development (Gaucher et al., 1994).

Mecanismo De Acción

Target of Action

Neuromedin U-8 primarily targets the Neuromedin U Receptor 1 (NmUR1) and Neuromedin U Receptor 2 (NmUR2), which are G protein-coupled receptors . NmUR1 is mainly expressed in peripheral tissues, while NmUR2 is primarily detected in the central nervous system .

Mode of Action

Neuromedin U-8 interacts with its targets, NmUR1 and NmUR2, to induce a variety of physiological responses. It has been shown to have potent contractile activity on smooth muscle . It also plays a role in neuron-dependent or neuron-independent pro-inflammatory roles involving immune cell activation and cytokine release .

Pharmacokinetics

It is known that it is a peptide and is likely to be metabolized by proteases . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Neuromedin U-8 and their impact on its bioavailability remain to be fully elucidated.

Result of Action

The action of Neuromedin U-8 results in a variety of molecular and cellular effects. It has been shown to stimulate contraction of rat uterus , regulate GABA release , and affect feeding behavior, energy metabolism, and insulin secretion . It also plays a role in inflammation, immunological responses, and production of antibodies involved in arthritis .

Análisis Bioquímico

Biochemical Properties

Neuromedin U-8 (porcine) interacts with specific receptors, NMUR1 and NMUR2 . NMUR1 is mainly expressed in peripheral tissues, while NMUR2 is primarily detected in the central nervous system . The peptide can induce smooth muscle contraction and has been found to play pro-inflammatory roles involving immune cell activation and cytokine release .

Cellular Effects

Neuromedin U-8 (porcine) has been observed to have effects on various types of cells and cellular processes. It influences cell function by activating immune cells and inducing cytokine release . It has also been found to elicit type 2 cytokine production by type 2 lymphocytes and induce cell migration, including eosinophils .

Molecular Mechanism

The mechanism of action of Neuromedin U-8 (porcine) involves binding interactions with its receptors, NMUR1 and NMUR2 . This binding can lead to enzyme activation or inhibition and changes in gene expression . The peptide can also induce smooth muscle contraction and has been found to play pro-inflammatory roles involving immune cell activation and cytokine release .

Temporal Effects in Laboratory Settings

It is known that the peptide has a potent contractile effect on smooth muscle , suggesting that it may have a role in muscle contraction over time.

Dosage Effects in Animal Models

The effects of Neuromedin U-8 (porcine) vary with different dosages in animal models. While specific dosage effects have not been detailed in the literature, it is known that the peptide plays a role in feeding behavior, energy metabolism, and insulin secretion, which are tightly linked to obesity pathophysiology .

Metabolic Pathways

Neuromedin U-8 (porcine) is involved in various metabolic pathways. It plays a role in feeding behavior and energy metabolism, and it has been found to influence insulin secretion

Transport and Distribution

It is known that the peptide can be found in various tissues, with the highest levels found in the gastrointestinal tract and pituitary .

Subcellular Localization

It is known that the peptide was first isolated from the porcine spinal cord , suggesting that it may be localized in the nervous system

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]butanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H78N16O10/c1-31(2)26-40(68-50(78)41(28-32-12-5-3-6-13-32)67-46(74)36(55)27-34-19-21-35(71)22-20-34)48(76)69-42(29-33-14-7-4-8-15-33)49(77)65-38(17-10-24-63-54(60)61)52(80)70-25-11-18-43(70)51(79)64-37(16-9-23-62-53(58)59)47(75)66-39(45(57)73)30-44(56)72/h3-8,12-15,19-22,31,36-43,71H,9-11,16-18,23-30,55H2,1-2H3,(H2,56,72)(H2,57,73)(H,64,79)(H,65,77)(H,66,75)(H,67,74)(H,68,78)(H,69,76)(H4,58,59,62)(H4,60,61,63)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBWUFPXBZXKQCJ-AQJXLSMYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H78N16O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1111.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Fluoro-4-nitrophenoxy)methyl]tetrahydrofuran](/img/structure/B3030777.png)

![Tert-butyl 8-chloro-2,3-dihydropyrido[3,2-F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B3030781.png)

![2-[(8R)-8-(3,5-difluorophenyl)-10-oxo-6,9-diazaspiro[4.5]decan-9-yl]-N-[(2R)-2'-oxospiro[1,3-dihydroindene-2,3'-1H-pyrrolo[2,3-b]pyridine]-5-yl]acetamide;hydrochloride](/img/structure/B3030787.png)

![(5S,8S,10aR)-Methyl 5-((tert-butoxycarbonyl)amino)-6-oxodecahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B3030789.png)